molecular formula C25H26ClF3N4O5 B2630069 N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate CAS No. 1351610-41-7

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

Cat. No. B2630069
M. Wt: 554.95
InChI Key: PMXNFNCJPCIHCP-UHFFFAOYSA-N
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Description

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate is a useful research compound. Its molecular formula is C25H26ClF3N4O5 and its molecular weight is 554.95. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

  • Antitumor Activities of Novel Imidazole Acyl Urea Derivatives : Research by Zhu, Y. (2015) focused on the synthesis of novel imidazole acyl urea derivatives acting as Raf kinase inhibitors, demonstrating significant antitumor activities against human gastric carcinoma cell lines, comparable to Sorafenib. This study showcases the potential therapeutic applications of such compounds in oncology (Zhu, 2015).

  • Antimicrobial and Antioxidant Agents : Naraboli, B. S., & Biradar, J. S. (2017) synthesized benzodiazepines bearing benzimidazole/benzothiazole and indole moieties, showing potent antimicrobial activity against various bacteria and fungi, alongside significant antioxidant activity. This indicates the compound's utility in developing new antimicrobial agents (Naraboli & Biradar, 2017).

  • Anticancer Activity and Docking Studies : A study by Boddu, L. et al. (2018) on N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides revealed their in vitro anticancer activity against several human cancer cell lines. The structural and activity relationship was further supported by molecular docking studies, suggesting the role of such compounds in cancer therapy (Boddu et al., 2018).

Drug Development and Pharmacological Effects

  • Aqueous-Soluble ACAT-1 Inhibitor : Shibuya, K. et al. (2018) identified a potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase-1 (ACAT-1), showcasing enhanced aqueous solubility and significant improvement in oral absorption. This compound, named K-604, presents a promising candidate for treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[4-[(2-methylbenzimidazol-1-yl)methyl]piperidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClF3N4O.C2H2O4/c1-15-28-19-4-2-3-5-21(19)31(15)13-16-8-10-30(11-9-16)14-22(32)29-20-12-17(23(25,26)27)6-7-18(20)24;3-1(4)2(5)6/h2-7,12,16H,8-11,13-14H2,1H3,(H,29,32);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMXNFNCJPCIHCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC3CCN(CC3)CC(=O)NC4=C(C=CC(=C4)C(F)(F)F)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26ClF3N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(4-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetamide oxalate

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